3-(2-aminoethyl)-1H-indole-6-carbonitrile
CAS No.:
Cat. No.: VC13451280
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 3-(2-aminoethyl)-1H-indole-6-carbonitrile |
| Standard InChI | InChI=1S/C11H11N3/c12-4-3-9-7-14-11-5-8(6-13)1-2-10(9)11/h1-2,5,7,14H,3-4,12H2 |
| Standard InChI Key | UZXBHUHYYSAFKG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C#N)NC=C2CCN |
| Canonical SMILES | C1=CC2=C(C=C1C#N)NC=C2CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclic indole system (benzene fused to pyrrole) with two functional groups:
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3-(2-Aminoethyl) substituent: A two-carbon chain terminating in a primary amine (−CH2CH2NH2) at position 3.
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6-Carbonitrile group: A nitrile (−C≡N) at position 6.
The planar indole ring allows π-π stacking interactions, while the aminoethyl and nitrile groups confer solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol .
Spectroscopic and Computational Data
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SMILES:
C1=CC2=C(C=C1C#N)NC=C2CCN -
InChI Key:
UZXBHUHYYSAFKG-UHFFFAOYSA-N -
PSA (Polar Surface Area): 65.6 Ų, suggesting high hydrogen-bonding potential .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H11N3 | |
| Molecular Weight | 185.22 g/mol | |
| Purity | ≥95% | |
| CAS Number | 467451-88-3 |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step functionalization of the indole scaffold:
Route 1: Halogenation and Cross-Coupling
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Halogenation: Introduction of iodine at position 3 of 1H-indole-6-carbonitrile using potassium iodide and oxidative conditions .
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Buchwald-Hartwig Amination: Coupling of the iodinated intermediate with ethylene diamine derivatives under palladium catalysis to install the aminoethyl group .
Route 2: Reductive Amination
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Nitrile Formation: Conversion of a carboxylic acid precursor to the nitrile via dehydration with phosphorus oxychloride (POCl3) .
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Aminoethyl Introduction: Reductive amination of a ketone intermediate using sodium cyanoborohydride and ammonium acetate .
Optimization Challenges
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Regioselectivity: Ensuring substitution at position 6 requires directing groups (e.g., nitro or methoxy) during nitrile installation .
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Amine Protection: The primary amine in the aminoethyl group often necessitates protection with tert-butoxycarbonyl (Boc) to prevent side reactions .
Chemical Reactivity and Functionalization
Nucleophilic Reactions
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Amino Group: Participates in acylation (e.g., with acetyl chloride) and sulfonylation (e.g., with tosyl chloride).
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Nitrile Group: Hydrolyzes to carboxylic acids under acidic or basic conditions, enabling conversion to amides or esters .
Electrophilic Substitution
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Indole C-2 and C-5 Positions: Bromination or nitration occurs preferentially due to the electron-donating aminoethyl group .
Metal-Catalyzed Transformations
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Suzuki-Miyaura Coupling: The nitrile group acts as a directing metallation group for cross-coupling with aryl boronic acids .
Pharmaceutical and Biological Applications
Neurotransmitter Modulation
Derivatives of 3-(2-aminoethyl)-1H-indole-6-carbonitrile exhibit affinity for serotonin (5-HT) receptors due to structural similarity to tryptamine. Substitution at position 6 with electron-withdrawing groups (e.g., nitrile) enhances blood-brain barrier permeability .
Antiviral Agents
The nitrile moiety serves as a metal-chelating group in HIV-1 integrase inhibitors. Docking studies reveal interactions with Mg²⁺ ions in the enzyme’s active site, disrupting viral DNA integration .
Allosteric CB1 Receptor Modulators
Structural analogs, such as indole-2-carboxamides, demonstrate allosteric modulation of cannabinoid receptor 1 (CB1). The aminoethyl side chain enhances binding cooperativity (α = 6.95–19.68) by interacting with hydrophobic subpockets .
Industrial and Research Use
Analytical Methods
Emerging Research Directions
Fluorescent Probes
Functionalization with dansyl or fluorescein tags yields probes for imaging serotonin transporters in live cells .
Covalent Inhibitors
The nitrile group undergoes click chemistry with thiols, enabling the development of covalent kinase inhibitors targeting EGFR and BRAF .
Polymer Chemistry
Incorporation into conductive polymers enhances electron mobility in organic semiconductors, with applications in flexible electronics .
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